molecular formula C19H19FN4O2S B2546666 2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide CAS No. 2034346-94-4

2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide

Cat. No.: B2546666
CAS No.: 2034346-94-4
M. Wt: 386.45
InChI Key: YVDCIQRZSXAJQX-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is a complex organic compound that features a fluorophenoxy group, a thiazolo[5,4-b]pyridine moiety, and a piperidinylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide typically involves multiple steps:

    Formation of the Thiazolo[5,4-b]pyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidinyl Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the Fluorophenoxy Group: This can be done through etherification reactions using 4-fluorophenol and suitable leaving groups.

    Formation of the Acetamide Linkage: This final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones if the thiazole ring is targeted.

    Reduction: Reduction reactions can modify the thiazole ring or the acetamide group.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives or amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaics.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and piperidine moieties can facilitate binding to these targets, potentially modulating their activity. The fluorophenoxy group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is unique due to the combination of its fluorophenoxy, thiazolo[5,4-b]pyridine, and piperidinylacetamide moieties. This combination imparts distinct electronic, chemical, and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c20-13-3-5-15(6-4-13)26-12-17(25)22-14-7-10-24(11-8-14)19-23-16-2-1-9-21-18(16)27-19/h1-6,9,14H,7-8,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDCIQRZSXAJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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